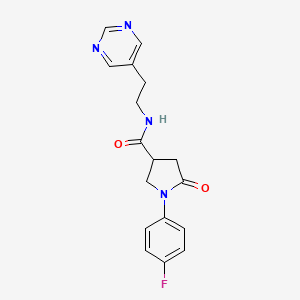
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide, also known as Compound A, is a novel chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
Selective Kinase Inhibitors
Research has demonstrated the discovery and development of substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown promising results in preclinical models of cancer, indicating their potential as therapeutic agents in oncology (Schroeder et al., 2009).
NF-kappaB and AP-1 Gene Expression Inhibitors
Further investigations have focused on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide and its analogs. These compounds inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors, with modifications aimed at improving oral bioavailability. This research contributes to the understanding of how certain structural modifications can enhance the bioactivity of these compounds (Palanki et al., 2000).
PARP Inhibitors
Optimization of benzimidazole carboxamide derivatives has led to the identification of highly potent and efficacious inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors, such as A-966492, exhibit significant potential in cancer therapy due to their ability to enhance the efficacy of other chemotherapeutic agents and their oral bioavailability (Penning et al., 2010).
Anticancer and Anti-Inflammatory Agents
The synthesis and evaluation of novel pyrazolopyrimidines derivatives have shown anticancer and anti-5-lipoxygenase activities. These findings underscore the potential of pyrazolopyrimidines derivatives as leads for the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
作用機序
Target of Action
The primary target of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a specific protein that mediates abnormal cellular proliferation . This compound is designed to bind to this targeted protein, thereby modulating its activity .
Mode of Action
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide: interacts with its target protein by forming a covalent bond . This interaction results in the modulation of the protein’s activity, which can lead to changes in cellular proliferation .
Biochemical Pathways
The action of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide affects the biochemical pathways related to cellular proliferation . By modulating the activity of its target protein, this compound can influence downstream effects in these pathways .
Result of Action
The molecular and cellular effects of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide ’s action are primarily related to the modulation of its target protein’s activity . This can result in changes in cellular proliferation, potentially leading to therapeutic applications .
特性
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(2-pyrimidin-5-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-1-3-15(4-2-14)22-10-13(7-16(22)23)17(24)21-6-5-12-8-19-11-20-9-12/h1-4,8-9,11,13H,5-7,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNMEAVSHPGBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


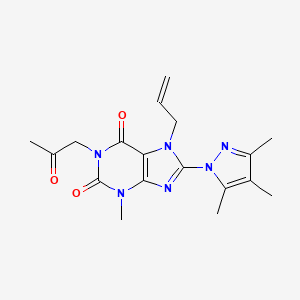

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)
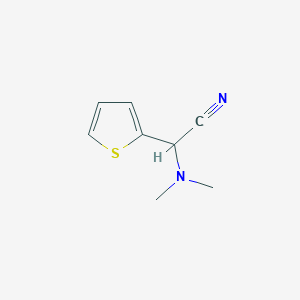
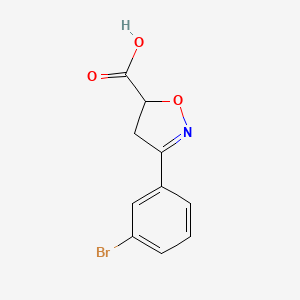
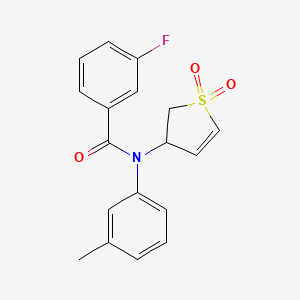
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)


![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)